3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound with the molecular formula C21H21ClN4OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate phenoxy and chlorophenyl derivatives with triazolothiadiazine precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dephenylated products .
Scientific Research Applications
3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-chlorophenyl)-3-(2-cyclohexylethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to similar compounds, 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the tert-butylphenoxy and chlorophenyl groups can influence its interaction with biological targets and its overall stability .
Biological Activity
3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound belonging to the class of triazolo-thiadiazines. Its unique structure incorporates a triazole ring fused with a thiadiazine moiety and is further substituted with aryl groups, specifically a tert-butylphenoxy and a chlorophenyl group. This structural configuration suggests significant potential for various biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The compound's molecular weight is approximately 412.9 g/mol. The presence of the tert-butyl and chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets. The triazole ring is known for its ability to engage in nucleophilic substitution reactions, while the thiadiazine component can undergo various redox reactions, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H20ClN5O |
Molecular Weight | 412.9 g/mol |
Structural Class | Triazolo-thiadiazine |
Biological Activity
Research indicates that compounds in this class exhibit notable biological activities, particularly as anticancer agents. The mechanisms through which this compound exerts its effects include:
- Caspase Activation : This compound has been shown to activate caspases, which are critical enzymes involved in the apoptotic pathway. By promoting apoptosis in malignant cells, it demonstrates potential as an effective anticancer agent .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise in this area .
- Anti-inflammatory Effects : Some derivatives of triazole-thiadiazines have been reported to possess anti-inflammatory properties, potentially expanding the therapeutic applications of this compound beyond oncology .
Anticancer Studies
A study published in Molecules highlighted the cytotoxic effects of triazole-thiadiazines against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin.
- Cytotoxicity Results :
- Compound A: IC50 = 12 µM against MCF-7
- Compound B: IC50 = 15 µM against Bel-7402
- Control (Cisplatin): IC50 = 10 µM against MCF-7
Mechanistic Insights
The mechanism of action involves the induction of apoptosis through mitochondrial pathways. The activation of caspases leads to cellular events characteristic of programmed cell death. This was demonstrated using flow cytometry assays to assess apoptotic cell populations post-treatment with the compound.
Properties
Molecular Formula |
C21H21ClN4OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C21H21ClN4OS/c1-21(2,3)15-6-10-17(11-7-15)27-12-19-23-24-20-26(19)25-18(13-28-20)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
UGLCBRNFHHQKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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